molecular formula C23H22N2O3 B13390568 2-Amino-4-oxo-4-[(triphenylmethyl)amino]butanoic acid

2-Amino-4-oxo-4-[(triphenylmethyl)amino]butanoic acid

Cat. No.: B13390568
M. Wt: 374.4 g/mol
InChI Key: BRRPJQYCERAMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asn(Trt)-OH, also known as N-Trityl-L-asparagine, is a protected form of the amino acid asparagine. The trityl group (Trt) is used to protect the amino group of asparagine during peptide synthesis. This compound is commonly used in solid-phase peptide synthesis (SPPS) to ensure the selective reaction of the carboxyl group without interference from the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn(Trt)-OH typically involves the protection of the amino group of asparagine with a trityl group. This can be achieved through the reaction of asparagine with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of H-Asn(Trt)-OH follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

H-Asn(Trt)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling Reactions: The carboxyl group of H-Asn(Trt)-OH can be activated and coupled with other amino acids or peptides using reagents like carbodiimides (e.g., EDC or DCC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 20% trifluoroethanol (TFE) in DCM.

    Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Deprotection: Removal of the trityl group yields free asparagine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

H-Asn(Trt)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: Used in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The primary function of H-Asn(Trt)-OH is to serve as a protected form of asparagine in peptide synthesis. The trityl group protects the amino group of asparagine, preventing unwanted side reactions during the coupling process. Upon completion of the synthesis, the trityl group is removed under acidic conditions, yielding the free amino group of asparagine, which can then participate in further reactions or biological processes.

Comparison with Similar Compounds

H-Asn(Trt)-OH is similar to other protected amino acids used in peptide synthesis, such as:

    H-Gln(Trt)-OH: N-Trityl-L-glutamine

    H-Cys(Trt)-OH: N-Trityl-L-cysteine

    H-His(Trt)-OH: N-Trityl-L-histidine

Uniqueness

The uniqueness of H-Asn(Trt)-OH lies in its specific use for protecting the amino group of asparagine. While other protected amino acids serve similar functions, the choice of protecting group and the specific amino acid being protected can influence the efficiency and selectivity of the peptide synthesis process.

Properties

IUPAC Name

2-amino-4-oxo-4-(tritylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRPJQYCERAMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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